molecular formula C17H13F2N3O2 B2860500 N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide CAS No. 1376299-72-7

N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide

Katalognummer B2860500
CAS-Nummer: 1376299-72-7
Molekulargewicht: 329.307
InChI-Schlüssel: SVCZADIKIHVVJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes. This drug works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for breaking down incretin hormones. The inhibition of DPP-4 leads to increased levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.

Wirkmechanismus

N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors work by inhibiting the this compound enzyme, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of this compound leads to increased levels of these hormones, which in turn stimulates insulin secretion and lowers blood glucose levels. This compound inhibitors also have other mechanisms of action such as improving beta-cell function and reducing hepatic glucose production.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have several biochemical and physiological effects. These include increasing insulin secretion, improving beta-cell function, reducing glucagon secretion, and decreasing hepatic glucose production. This compound inhibitors also have cardiovascular benefits such as reducing inflammation, improving endothelial function, and reducing oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors have several advantages for lab experiments. They are easy to administer, have a good safety profile, and can be used in combination with other drugs. However, there are some limitations to using this compound inhibitors in lab experiments. They may not accurately reflect the complexity of the disease, and there may be species-specific differences in the response to this compound inhibitors.

Zukünftige Richtungen

There are several future directions for research on N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors. These include developing new and more potent inhibitors, investigating the long-term effects of this compound inhibitors on cardiovascular outcomes, and exploring the potential use of this compound inhibitors in other diseases such as Alzheimer's disease and cancer. In addition, there is a need to better understand the mechanisms of action of this compound inhibitors and their effects on other metabolic pathways.
Conclusion:
In conclusion, N-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide, or this compound inhibitor, is a class of drugs used in the treatment of type 2 diabetes. This compound inhibitors work by inhibiting the this compound enzyme, which leads to increased levels of incretin hormones and improved glycemic control. This compound inhibitors have several advantages for lab experiments, but there are also limitations to their use. Future research on this compound inhibitors will continue to explore their therapeutic potential and expand our understanding of their mechanisms of action.

Synthesemethoden

The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide involves a multi-step process starting with the reaction of 2,4-difluorobenzyl cyanide with 4-methylbenzylamine in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The purity of the product is confirmed by various analytical techniques such as NMR, IR, and HPLC.

Wissenschaftliche Forschungsanwendungen

N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Several clinical trials have shown that this compound inhibitors can effectively lower blood glucose levels, improve glycemic control, and reduce the risk of hypoglycemia. In addition, this compound inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and stroke.

Eigenschaften

IUPAC Name

N'-[cyano-(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-10-2-5-12(6-3-10)21-16(23)17(24)22-15(9-20)13-7-4-11(18)8-14(13)19/h2-8,15H,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCZADIKIHVVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.